molecular formula C13H12N2O B11969164 Isonicotinaldehyde O-benzyloxime CAS No. 6530-36-5

Isonicotinaldehyde O-benzyloxime

Cat. No.: B11969164
CAS No.: 6530-36-5
M. Wt: 212.25 g/mol
InChI Key: DUCOZYAQYJSURU-UHFFFAOYSA-N
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Description

Isonicotinaldehyde O-benzyloxime is a chemical compound that belongs to the class of oxime ethers It is derived from isonicotinaldehyde, which is a formyl derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinaldehyde O-benzyloxime can be synthesized through the reaction of isonicotinaldehyde with O-benzylhydroxylamine. The reaction typically involves the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime ether .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde O-benzyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isonicotinaldehyde O-benzyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of isonicotinaldehyde O-benzyloxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: Isonicotinaldehyde O-benzyloxime is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new antimicrobial agents and other bioactive molecules .

Properties

CAS No.

6530-36-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-phenylmethoxy-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C13H12N2O/c1-2-4-13(5-3-1)11-16-15-10-12-6-8-14-9-7-12/h1-10H,11H2

InChI Key

DUCOZYAQYJSURU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON=CC2=CC=NC=C2

Origin of Product

United States

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